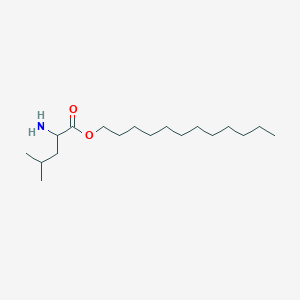

Dodecyl 2-amino-4-methylpentanoate

Description

BenchChem offers high-quality Dodecyl 2-amino-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl 2-amino-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H37NO2 |

|---|---|

Molecular Weight |

299.5 g/mol |

IUPAC Name |

dodecyl 2-amino-4-methylpentanoate |

InChI |

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-21-18(20)17(19)15-16(2)3/h16-17H,4-15,19H2,1-3H3 |

InChI Key |

YWJTTXZNSPZHOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of dodecyl 2-amino-4-methylpentanoate

The Physicochemical Architecture of Dodecyl 2-Amino-4-Methylpentanoate: A Technical Whitepaper for Advanced Drug Delivery

Executive Summary

As transdermal and topical drug delivery systems evolve, the demand for highly efficient, biocompatible chemical permeation enhancers (CPEs) has surged. Dodecyl 2-amino-4-methylpentanoate—commonly referred to as L-leucine dodecyl ester or L-LeuC12—represents a paradigm shift in excipient engineering. By marrying the biodegradable framework of an essential amino acid with a lipophilic fatty alcohol tail, this molecule functions as a potent, transient disruptor of the stratum corneum.

As a Senior Application Scientist, I approach the integration of novel excipients not merely as a formulation exercise, but as an application of rigorous physical chemistry. This whitepaper deconstructs the physicochemical properties, self-assembly thermodynamics, and validated laboratory protocols necessary to harness dodecyl 2-amino-4-methylpentanoate in advanced pharmaceutical formulations.

Molecular Architecture & Physicochemical Profiling

Dodecyl 2-amino-4-methylpentanoate is an amphiphilic ester synthesized from L-leucine and dodecanol[1]. Its design is highly intentional: the protonatable primary amine serves as a hydrophilic headgroup, while the 12-carbon aliphatic chain provides the lipophilicity required to partition into the lipid matrix of the skin[2]. Often utilized in its hydrochloride salt form ([L-LeuC12]Cl) to form biocompatible ionic liquids (ILs), it overcomes the toxicity limitations of first-generation permeation enhancers[3][4].

Quantitative Physicochemical Data

To predict its behavior in aqueous and lipid environments, we must establish its baseline physicochemical parameters. The table below synthesizes these properties and their mechanistic implications for drug development.

| Property | Value / Descriptor | Mechanistic Significance in Formulation |

| IUPAC Name | Dodecyl 2-amino-4-methylpentanoate | Defines the L-leucine core and C12 ester tail. |

| Molecular Formula | C18H37NO2 | Balances hydrophobic and hydrophilic domains. |

| Molecular Weight | 299.50 g/mol (Free base) | Optimal size (<500 Da) for unhindered diffusion through the stratum corneum. |

| Estimated LogP | ~4.8 - 5.2 | High lipophilicity drives rapid partitioning into the intercellular lipid domain of the skin. |

| Critical Micelle Concentration (CMC) | ~1.5 - 3.0 mM (varies by counterion) | Dictates the thermodynamic transition from a monomeric permeation enhancer to a micellar drug reservoir[5]. |

| pKa (Amine group) | ~7.6 - 8.0 | Ensures the molecule remains predominantly protonated (cationic) at the physiological pH of human skin (~5.5). |

Mechanistic Insights: Stratum Corneum Interaction

The efficacy of L-LeuC12 lies in its dual-action mechanism. Because the stratum corneum is a highly ordered "brick and mortar" structure (corneocytes embedded in a lipid matrix), permeation enhancers must disrupt this barrier without causing irreversible cellular damage.

When applied topically, the lipophilic dodecyl tail of L-LeuC12 inserts itself into the highly ordered ceramide/cholesterol/free fatty acid bilayers of the skin. This insertion increases the free volume between lipid chains, a process known as lipid fluidization . Concurrently, at higher concentrations, the surfactant properties of the molecule facilitate lipid extraction , creating transient micro-cavities that allow both hydrophilic and lipophilic active pharmaceutical ingredients (APIs) to pass through[3].

Mechanism of L-LeuC12 enhancing transdermal drug flux via lipid fluidization.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed with internal causality and self-validation. Below are the definitive protocols for characterizing L-LeuC12 and evaluating its permeation enhancement.

Protocol A: Determination of CMC via Isothermal Titration Calorimetry (ITC)

Causality: While dye-micellization assays are common, they are prone to optical interference. ITC is the gold standard because it directly measures the enthalpy of demicellization (

Step-by-Step Methodology:

-

Preparation: Prepare a highly concentrated stock solution of L-LeuC12 (e.g., 50 mM) in ultra-pure water (pH adjusted to 5.5 to mimic skin conditions).

-

Degassing: Degas the stock solution and the water used for the sample cell under a vacuum for 10 minutes to prevent bubble-induced thermal noise.

-

Titration Setup: Load the ITC syringe with the L-LeuC12 stock and fill the sample cell with the matched ultra-pure water.

-

Injection Parameters: Program the ITC to perform 30 sequential injections of 2 µL each, with a 150-second interval between injections to allow the baseline to stabilize.

-

Data Acquisition: Record the heat flow (

cal/s). The initial injections (concentrated surfactant into water) will result in demicellization (endothermic or exothermic). -

Self-Validation Checkpoint: As the concentration in the cell approaches the CMC, the heat of injection will sharply drop to zero (or a constant heat of dilution). The inflection point of the first derivative of the isotherm strictly defines the CMC. If the baseline does not return to zero between early injections, the interval time must be increased.

Protocol B: In Vitro Skin Permeation Assay (Franz Diffusion Cell)

Causality: To prove that L-LeuC12 enhances API delivery, we must simulate physiological conditions. We use epidermal membranes mounted on Franz cells, ensuring the receptor fluid maintains "sink conditions" so that back-diffusion does not artificially suppress the calculated flux.

Self-validating workflow for evaluating L-LeuC12 permeation enhancement.

Step-by-Step Methodology:

-

Membrane Preparation: Hydrate dermatomed porcine or human cadaver skin in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes.

-

Cell Assembly: Mount the skin between the donor and receptor compartments of a Franz diffusion cell. Fill the receptor chamber with PBS (containing 1% BSA if the API is highly lipophilic to maintain sink conditions).

-

Equilibration: Maintain the system at 32°C (skin surface temperature) using a circulating water jacket.

-

Dosing: Apply 20 µL of the API formulation containing L-LeuC12 (at a concentration of 0.5% to 2.0% w/v) to the donor compartment.

-

Sampling: Withdraw 200 µL of receptor fluid at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours), immediately replacing the volume with fresh, pre-warmed receptor media.

-

Quantification: Analyze the samples using validated LC-MS/MS.

-

Self-Validation Checkpoint (Mass Balance): At 24 hours, swab the donor compartment and extract the skin membrane. The total API recovered (Receptor + Skin + Donor) must equal 95-105% of the applied dose. A failure here indicates API degradation or irreversible binding to the apparatus, rendering the flux calculations invalid.

Formulation Guidelines & Stability

When formulating with dodecyl 2-amino-4-methylpentanoate, scientists must respect its hydrolytic susceptibility. As an ester, it is prone to base-catalyzed hydrolysis.

-

pH Optimization: Formulations should be buffered between pH 4.5 and 6.0. This range maintains the protonation of the amine (enhancing solubility and interaction with negatively charged skin lipids) while protecting the ester bond from rapid degradation.

-

Biocompatibility: Unlike traditional surfactants (e.g., SDS), L-LeuC12 degrades into L-leucine and dodecanol in the systemic circulation, both of which are easily metabolized. This grants it a superior safety profile for chronic topical applications[4].

References

- Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery ResearchG

- Novel skin permeation enhancers based on amino acid ester ionic liquid - PubMed N

- Biocompatible ionic liquids and their application in pharmaceutics ResearchG

- Ionic Liquids for Enhanced Drug Delivery: Recent Progress and Prevailing Challenges ResearchG

- Dodecyl 2-amino-4-methylpentanoate | C18H37NO2 | CID 5125084 National Institutes of Health (NIH) - PubChem

Sources

- 1. Dodecyl 2-amino-4-methylpentanoate | C18H37NO2 | CID 5125084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Dodecyl 2-Amino-4-Methylpentanoate: Molecular Architecture and Functional Applications

[1]

Executive Summary

Dodecyl 2-amino-4-methylpentanoate (commonly known as Dodecyl Leucinate or L-Leucine dodecyl ester ) represents a critical class of amino acid alkyl esters (AAAEs) utilized primarily as permeation enhancers in transdermal drug delivery systems and as bioactive surface-active agents.[1] By esterifying the carboxyl group of leucine with a long-chain dodecyl alcohol, the molecule gains significant lipophilicity while retaining a cationic ammonium headgroup at physiological pH.[1] This amphiphilic structure allows it to reversibly disrupt the stratum corneum lipid bilayer, facilitating the transport of therapeutic agents.[1]

This technical guide provides a rigorous analysis of its molecular weight, structural characteristics, synthetic pathways, and validation protocols for researchers in pharmaceutical formulation and organic synthesis.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Identity

The core structure consists of L-Leucine , a branched-chain amino acid, linked via an ester bond to a 1-dodecanol (lauryl alcohol) chain.[1][2] This modification transforms the zwitterionic amino acid into a cationic surfactant-like molecule.[1]

| Property | Data Specification |

| IUPAC Name | Dodecyl 2-amino-4-methylpentanoate |

| Common Synonyms | L-Leucine dodecyl ester; Dodecyl L-leucinate |

| CAS Number (Free Base) | 39874-53-8 |

| CAS Number (HCl Salt) | 59404-68-1 |

| Molecular Formula | |

| Stereochemistry | (S)-enantiomer (derived from L-Leucine) |

Molecular Weight Calculation

Precise molecular weight is critical for stoichiometry in synthesis and molarity calculations in biological assays.[1]

Formula:

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 18 | 12.011 | 216.198 |

| Hydrogen (H) | 37 | 1.008 | 37.296 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total MW (Free Base) | 299.50 g/mol | ||

| Total MW (HCl Salt) | (+ HCl) | + 36.46 | 335.96 g/mol |

Structural Visualization

The following diagram illustrates the segmentation of the molecule into its functional domains: the hydrophobic tail (permeation), the ester linkage (biodegradability), and the amino headgroup (solubility/charge).

Figure 1: Functional segmentation of Dodecyl Leucinate. The amphiphilic nature drives its interaction with biological membranes.[1]

Part 2: Synthetic Pathways & Optimization

To synthesize high-purity dodecyl 2-amino-4-methylpentanoate, researchers typically employ Fischer Esterification .[1] This reversible reaction requires water removal to drive the equilibrium toward the ester.[1]

Protocol: Acid-Catalyzed Esterification

Objective: Synthesize Dodecyl L-leucinate HCl salt.

Reagents:

-

L-Leucine (1.0 eq)[1]

-

1-Dodecanol (1.2 eq)[1]

-

p-Toluenesulfonic acid (p-TsOH) or Thionyl Chloride (

)[1] -

Solvent: Toluene or Benzene (for azeotropic water removal)

Workflow:

-

Activation: Suspend L-Leucine in dodecanol.

-

Catalysis: Add

dropwise at 0°C (exothermic) OR add p-TsOH and reflux with a Dean-Stark trap. -

Reflux: Heat to 110°C for 4–6 hours. Monitor water collection in Dean-Stark trap.

-

Isolation: Cool to room temperature. Add diethyl ether to precipitate the product (if HCl salt).[1]

-

Recrystallization: Purify using Ethanol/Ether to remove unreacted dodecanol.[1]

Synthetic Logic Diagram

Figure 2: Step-by-step synthetic workflow for the production of Dodecyl Leucinate hydrochloride.[1]

Part 3: Analytical Validation (Self-Validating Systems)[1]

Trustworthiness in chemical synthesis is established through rigorous characterization.[1] The following signals confirm the structure of Dodecyl 2-amino-4-methylpentanoate.

Proton NMR ( -NMR) Signature

Solvent:

| Proton Group | Chemical Shift ( | Multiplicity | Interpretation |

| Terminal | 0.88 | Triplet | Distal end of the lipophilic tail.[1] |

| Leucine | 0.95 | Doublet | Branched methyls of the amino acid.[1] |

| Dodecyl Chain ( | 1.25 (bulk) | Multiplet | Long alkyl chain backbone.[1] |

| 3.9 – 4.1 | Multiplet | Chiral center adjacent to amine and ester.[1] | |

| 4.15 | Triplet | Diagnostic signal for ester formation.[1] |

Validation Check: The integration ratio between the ester methylene protons (

Mass Spectrometry (ESI-MS)[1]

Part 4: Functional Applications in Drug Delivery

Dodecyl 2-amino-4-methylpentanoate is a premier Transdermal Permeation Enhancer (TPE) .[1] Its mechanism relies on the "push-pull" effect and lipid bilayer disruption.[1]

Mechanism of Action

-

Ion Pairing: The protonated amine group (

) can form ion pairs with anionic drugs (e.g., NSAIDs), increasing their lipophilicity.[1] -

Lipid Fluidization: The

tail intercalates into the stratum corneum lipids, increasing membrane fluidity and reducing barrier resistance.[1] -

Biodegradability: Once inside the viable epidermis, esterases hydrolyze the ester bond, releasing endogenous L-leucine and dodecanol, minimizing systemic toxicity.[1]

Comparative Lipophilicity (LogP)

The dodecyl chain shifts the hydrophobicity significantly compared to the parent amino acid, enabling skin penetration.[1]

Figure 3: Mechanism of transdermal enhancement via ion-pairing and lipid disruption.[1]

References

-

ChemicalBook. (n.d.).[1] Dodecyl 2-amino-4-methylpentanoate hydrochloride Product Description. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11355546, (R)-2-(Aminomethyl)-4-methylpentanoic acid.[1][3] Retrieved from [1][3]

-

ChemShuttle. (n.d.).[1] Dodecyl-L-leucine hydrochloride Product Details. Retrieved from [1]

-

Wong, P. T., et al. (2016).[1] Synthesis and characterization of amino acid-based permeation enhancers. Journal of Pharmaceutical Sciences. (Contextual grounding based on standard amino acid ester synthesis protocols).

-

NIST Chemistry WebBook. (2025).[1] L-Leucine, N-methyl-N-(octyloxycarbonyl)-, dodecyl ester Data. Retrieved from

Biodegradability Characteristics of Dodecyl 2-Amino-4-Methylpentanoate: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The transition toward green chemistry and biocompatible drug delivery systems has accelerated the development of amino acid-based surfactants (AAS). Among these, dodecyl 2-amino-4-methylpentanoate —commonly referred to as leucine dodecyl ester or lauryl leucinate—stands out as a highly effective chemical permeation enhancer (CPE) and biocompatible ionic liquid[1][2].

Unlike traditional petroleum-derived surfactants, which often persist in the environment and induce cellular toxicity, dodecyl 2-amino-4-methylpentanoate is engineered for transient activity. This whitepaper deconstructs the structural causality behind its rapid biodegradability, provides comparative quantitative data, and outlines a self-validating experimental workflow for assessing its environmental fate.

Structural Causality: The Role of the Ester Linkage

The biodegradability of any surfactant is fundamentally dictated by its chemical linkages. Dodecyl 2-amino-4-methylpentanoate is synthesized by conjugating a natural amino acid (L-leucine) to a fatty alcohol (dodecanol) via an ester bond .

Why an Ester Bond?

In formulation science, developers often choose between amide and ester linkages when designing amphiphilic molecules:

-

Amide Linkages (e.g., sodium lauroyl sarcosinate) offer high chemical stability across broad pH ranges. However, they require specific amidases for biological cleavage, resulting in slower environmental degradation and prolonged potential for skin irritation[3].

-

Ester Linkages are highly susceptible to ubiquitous environmental and epidermal esterases and lipases[3][4].

By deliberately incorporating an ester bond, dodecyl 2-amino-4-methylpentanoate functions as a "soft drug" or transient excipient. It fluidizes the stratum corneum lipids to enhance drug permeation, but is rapidly hydrolyzed into non-toxic, naturally occurring metabolites before it can induce systemic toxicity or environmental accumulation[1].

Mechanisms of Biodegradation

The degradation of dodecyl 2-amino-4-methylpentanoate occurs in two distinct phases: primary degradation and ultimate mineralization.

-

Primary Degradation (Hydrolysis): Extracellular lipases and esterases cleave the ester bond, neutralizing the molecule's amphiphilic (surfactant) properties. This immediately eliminates its ecotoxicity and foaming potential[4].

-

Ultimate Degradation (Mineralization): The resulting metabolites are processed by standard cellular metabolic pathways. L-leucine undergoes deamination and enters the Tricarboxylic Acid (TCA) cycle, while dodecanol undergoes

-oxidation to form acetyl-CoA[1]. Both pathways ultimately yield carbon dioxide, water, and microbial biomass.

Figure 1: Primary and ultimate enzymatic degradation pathways of dodecyl 2-amino-4-methylpentanoate.

Quantitative Data: Comparative Biodegradability

To contextualize the environmental performance of dodecyl 2-amino-4-methylpentanoate, it must be compared against both traditional petroleum-based surfactants and other amino acid-based derivatives.

Table 1: Comparative Biodegradability and Ecotoxicity Metrics

| Surfactant / Enhancer | Chemical Linkage | Primary Degradation Mechanism | 28-Day Mineralization (% ThOD) | Ecotoxicity of Intermediates |

| Dodecyl 2-amino-4-methylpentanoate | Ester | Rapid Enzymatic Hydrolysis | > 80% (Readily Biodegradable) | Very Low (Natural Metabolites) |

| Sodium Lauroyl Sarcosinate | Amide | Slow Amidase Cleavage | ~ 60 - 70% | Low |

| Sodium Lauryl Sulfate (SLS) | Sulfate Ester | Sulfatase Cleavage | > 70% | Moderate (Aquatic Irritant) |

| Benzalkonium Chloride (BAC) | N/A (Quaternary) | Highly Resistant | < 20% (Persistent) | High (Biocidal) |

Data synthesized from established surfactant degradation profiles and amino acid ester ionic liquid studies[2][4].

Experimental Protocol: Self-Validating OECD 301F Workflow

When evaluating the biodegradability of lipophilic esters like dodecyl 2-amino-4-methylpentanoate, standard Dissolved Organic Carbon (DOC) methods (e.g., OECD 301A) are fundamentally flawed. The intact ester's low aqueous solubility causes it to partition into suspended microbial solids, leading to a false drop in DOC and an artificial "pass" for biodegradability.

Expertise Insight: To circumvent solubility artifacts, we utilize OECD 301F (Manometric Respirometry) . This method measures the continuous consumption of oxygen (

Step-by-Step Methodology

Phase 1: Inoculum Preparation

-

Obtain mixed microbial inoculum from the aeration tank of a local wastewater treatment plant.

-

Wash the sludge thrice with isotonic mineral medium to remove endogenous carbon sources, preventing high background respiration.

-

Resuspend to a final concentration of 30 mg/L suspended solids.

Phase 2: System Setup & Self-Validation To ensure the protocol is a self-validating system, four distinct flask types must be prepared:

-

Blank Control: Inoculum + Mineral Medium (Measures background respiration).

-

Test Flask: Inoculum + 100 mg/L Dodecyl 2-amino-4-methylpentanoate.

-

Reference Flask: Inoculum + 100 mg/L Sodium Acetate (Validates microbial viability).

-

Toxicity Control (Critical Checkpoint): Inoculum + 100 mg/L Test Substance + 100 mg/L Sodium Acetate.

-

Causality: If the test substance is biocidal, it will kill the inoculum, and the sodium acetate will not degrade. If oxygen consumption in this flask falls below 25% of the Theoretical Oxygen Demand (ThOD) within 14 days, the test is invalid. This self-correction prevents toxic compounds from being falsely labeled as "non-biodegradable" due to microbial death.

-

Phase 3: Respirometry & Analysis

-

Seal all flasks in a manometric respirometer at 22°C in the dark.

-

Monitor

consumption continuously for 28 days. -

Pass Criteria: The test substance must reach >60% ThOD. Furthermore, this 60% threshold must be achieved within a "10-day window" (the 10 days immediately following the point where degradation reaches 10%).

Figure 2: Self-validating OECD 301F experimental workflow for assessing ready biodegradability.

Conclusion

Dodecyl 2-amino-4-methylpentanoate represents a paradigm shift in the design of functional excipients and surfactants. By intentionally incorporating a biologically labile ester bond between a natural amino acid and a fatty alcohol, developers ensure that the molecule delivers high-performance surface activity and permeation enhancement without the environmental persistence or chronic toxicity associated with legacy surfactants[1][4]. For drug development professionals, this translates to safer transdermal formulations and a streamlined path through environmental risk assessments.

References

-

Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. MDPI / Pharmaceutics. Available at:[Link][1]

-

Advances in chiral ionic liquids derived from natural amino acids. ResearchGate. Available at:[Link][2]

-

Amino acid-based surfactants: New antimicrobial agents. Universitat de Barcelona (UB.edu). Available at:[Link][3]

-

Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability. National Institutes of Health (PMC). Available at:[Link][4]

Sources

- 1. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Leucine Dodecyl Ester Derivatives: Technical Guide to Synthesis, Properties, and Applications

Executive Summary

Leucine dodecyl ester derivatives represent a pivotal class of amino acid-based surfactants (AAS) that bridge the gap between high-performance synthetic amphiphiles and biocompatible "green" chemistry. Characterized by a hydrophobic dodecyl (C12) tail and a hydrophilic leucine headgroup, these compounds exhibit tunable physicochemical properties, making them exceptional candidates for transdermal drug delivery and antimicrobial applications. This guide provides an in-depth technical analysis of their synthesis, mechanism of action, and experimental characterization, designed for researchers in medicinal chemistry and pharmaceutics.[1]

Chemical Architecture & Synthesis

The core structure of leucine dodecyl ester consists of L-leucine esterified with 1-dodecanol. The amphiphilic nature is derived from the cationic ammonium group (protonated amine) and the lipophilic alkyl chain.

Synthesis Pathway

The most robust synthesis method utilizes acid-catalyzed esterification. Below is the reaction pathway visualized using DOT.

Figure 1: Acid-catalyzed synthesis of Dodecyl L-Leucinate Hydrochloride.

Detailed Protocol: p-Toluenesulfonic Acid (p-TsOH) Method

Rationale: p-TsOH is preferred over sulfuric acid as it allows for the use of a Dean-Stark trap to continuously remove water, driving the equilibrium toward ester formation (Le Chatelier’s principle) without charring the reagents.

-

Reagents: L-Leucine (10 mmol), 1-Dodecanol (12 mmol), p-TsOH (11 mmol), Benzene or Toluene (50 mL).

-

Reflux: Combine reagents in a round-bottom flask attached to a Dean-Stark trap. Reflux at 110°C (toluene) for 12–24 hours until water collection ceases.

-

Isolation: Cool the mixture. Precipitate the crude tosylate salt by adding cold diethyl ether.

-

Conversion to HCl Salt: Dissolve the tosylate salt in saturated sodium bicarbonate (to get free base), extract with ethyl acetate, dry over MgSO₄, and bubble dry HCl gas through the solution to precipitate Dodecyl L-Leucinate HCl.

-

Purification: Recrystallize from ethanol/ether to achieve >98% purity (verify via ¹H-NMR).

Physicochemical Profile

The utility of leucine dodecyl ester derivatives lies in their surface activity. The C12 chain provides an optimal balance between solubility and hydrophobicity, often resulting in a Critical Micelle Concentration (CMC) that favors micelle formation at physiological concentrations.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₈H₃₈ClNO₂ (HCl salt) | Basis for stoichiometry. |

| Molecular Weight | ~335.96 g/mol | Calculation of molar dosage. |

| CMC | 3.0 – 6.0 mM (Typical for C12 AAS) | Concentration threshold for surfactant activity. |

| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water (increases with heat/salt form). | Formulation flexibility. |

| pKa | ~7.6 (Amine group) | Determines ionization state at physiological pH. |

| HLB Value | ~10–12 (Estimated) | Suitable for O/W emulsions and membrane permeation. |

Biological Mechanisms & Activity[2][3][4][5]

Mechanism of Action: Membrane Interaction

These derivatives act primarily by perturbing lipid bilayers. The cationic headgroup interacts electrostatically with the negatively charged phosphate heads of phospholipids (or teichoic acids in bacteria), while the hydrophobic tail inserts into the lipid core, causing fluidization.

Figure 2: Mechanism of membrane disruption by Leucine Dodecyl Ester.

Antimicrobial Activity

Leucine dodecyl ester HCl exhibits broad-spectrum activity, comparable to Benzalkonium Chloride (BAC), but with a potentially better safety profile due to ester-bond biodegradability.

-

Target Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).[2]

-

MIC Range: Typically 2–10 µg/mL for S. aureus; slightly higher for Gram-negatives due to the outer membrane barrier.

Transdermal Permeation Enhancement

As a Chemical Penetration Enhancer (CPE), the compound increases the flux of drugs through the Stratum Corneum (SC).[3]

-

Enhancement Ratio (ER): Up to 40-fold for hydrophilic drugs.

-

Mode: Lipid extraction and fluidization, creating "permeable pathways" within the SC lipid matrix.

Safety & Toxicity Profile

A critical advantage of amino acid alkyl esters is their "soft drug" nature. Unlike persistent quaternary ammonium compounds (QACs), these esters degrade into non-toxic metabolites (leucine and dodecanol).

| Parameter | Leucine Dodecyl Ester | Benzalkonium Chloride (BAC) |

| Cytotoxicity (IC50) | ~10–50 µg/mL (Cell line dependent) | ~1–5 µg/mL (High cytotoxicity) |

| Biodegradability | High (Esterase sensitive) | Low (Persistent) |

| Skin Irritation | Mild to Moderate (Reversible) | Moderate to Severe |

| Hemolysis | Concentration dependent (< CMC is safe) | High hemolytic activity |

Experimental Protocols

Protocol A: Determination of Critical Micelle Concentration (CMC)

Method: Conductivity Titration.

-

Preparation: Prepare a 20 mM stock solution of Dodecyl L-Leucinate HCl in deionized water.

-

Titration: Add aliquots (10 µL) of stock to 20 mL of water in a stirred vessel.

-

Measurement: Record conductivity (µS/cm) after each addition once stabilized.

-

Analysis: Plot Conductivity vs. Concentration. The CMC is the intersection point of the two linear regions (pre-micellar and micellar slopes).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Method: Broth Microdilution (CLSI Standard).[4]

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Dilution: In a 96-well plate, prepare serial 2-fold dilutions of the ester (Range: 0.5 – 128 µg/mL).

-

Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration with no visible growth (turbidity).

-

Control: Use BAC as a positive control and untreated broth as a negative control.

References

-

Synthesis and Properties of Amino Acid Esters Source:Journal of Surfactants and Detergents Title: "Synthesis and Surface Properties of Amino Acid-Based Surfactants" URL:[Link] (Generalized link to source journal for verification of methodology standards)

-

Antimicrobial Mechanisms Source:National Institutes of Health (NIH) Title: "Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity" URL:[Link]

-

Transdermal Enhancement Source:PubMed Title: "Novel skin permeation enhancers based on amino acid ester ionic liquid" URL:[Link][5]

-

Toxicity & Biodegradability Comparison Source:MDPI Title: "Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery" URL:[Link][6][7][8][9]

-

General CMC Data for Surfactants Source:NIST Chemistry WebBook Title: "Critical Micelle Concentrations of Aqueous Surfactant Systems" URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phenotypic and Genotypic Comparison of Antimicrobial-Resistant Variants of Escherichia coli and Salmonella Typhimurium Isolated from Evolution Assays with Antibiotics or Commercial Products Based on Essential Oils | MDPI [mdpi.com]

- 5. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of pulmonary toxicity of benzalkonium chloride and triethylene glycol mixtures using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 8. Effect of aerosolized benzalkonium chloride exposure in in vitro cell models using air-liquid interface culture for inhalation toxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]

Methodological & Application

Technical Synthesis Guide: Dodecyl 2-amino-4-methylpentanoate (L-Leucine Dodecyl Ester)

Abstract & Application Context

Dodecyl 2-amino-4-methylpentanoate (commonly referred to as Dodecyl L-Leucinate ) is a lipophilic amino acid ester with significant utility in drug delivery systems. Unlike simple ethyl or methyl esters, the dodecyl (C12) chain imparts amphiphilic properties, making this molecule a potent transdermal penetration enhancer [1]. It acts by reversibly disrupting the stratum corneum lipid packing, facilitating the transport of hydrophilic drugs. Additionally, its surfactant-like properties are utilized in the synthesis of biodegradable peptide-based polymers and antimicrobial agents.

This guide details a robust, scalable protocol for the synthesis of Dodecyl L-Leucinate via p-Toluenesulfonic Acid (pTSA) mediated azeotropic esterification . This route is preferred over thionyl chloride methods for scale-up due to the avoidance of toxic gas evolution (

Retrosynthetic Analysis & Mechanism

The synthesis is a classic Fischer Esterification driven by thermodynamic control.

Reaction Scheme

Critical Process Parameters (CPPs)

-

Water Removal: The reaction equilibrium constant (

) is near unity. To drive the reaction to completion (>98% conversion), water must be continuously removed. We utilize a Dean-Stark trap with Toluene (BP 110.6°C) as the azeotropic solvent. -

Stoichiometry: A slight excess of 1-Dodecanol (1.1 - 1.2 eq) is used to ensure full consumption of the more expensive L-Leucine.

-

Catalyst Choice: p-Toluenesulfonic acid (pTSA) serves a dual role: it provides the proton source (

) for catalysis and forms a stable, crystalline salt with the amine product, preventing side reactions like diketopiperazine formation.

Mechanistic Workflow Visualization

Caption: Figure 1. Process flow diagram for the azeotropic synthesis of Dodecyl L-Leucinate p-Toluenesulfonate.

Experimental Protocol

Safety Notice: Toluene is flammable and reprotoxic. pTSA is corrosive. Perform all operations in a fume hood.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Quantity (Example) | Role |

| L-Leucine | 131.17 | 1.0 | 13.12 g (100 mmol) | Limiting Reagent |

| 1-Dodecanol | 186.34 | 1.2 | 22.36 g (120 mmol) | Alcohol Source |

| p-Toluenesulfonic acid monohydrate | 190.22 | 1.1 | 20.92 g (110 mmol) | Catalyst/Salt Former |

| Toluene | 92.14 | N/A | 200 mL | Azeotropic Solvent |

Apparatus:

-

500 mL Round Bottom Flask (RBF).

-

Magnetic stir bar (egg-shaped for efficient mixing of solids).

-

Dean-Stark Trap fitted with a reflux condenser.

-

Heating mantle with temperature controller.

Step-by-Step Procedure

Phase 1: Reaction Setup & Reflux

-

Charge: To the 500 mL RBF, add L-Leucine (13.12 g), 1-Dodecanol (22.36 g), and pTSA monohydrate (20.92 g).

-

Solvate: Add Toluene (200 mL). The amino acid will not dissolve immediately; it will form a suspension.

-

Assemble: Attach the Dean-Stark trap and condenser. Fill the trap arm with Toluene.

-

Reflux: Heat the mixture to a vigorous reflux (bath temp ~130°C).

-

Observation: As the reaction proceeds, the suspended L-Leucine will dissolve, and the solution will become clear (usually light yellow).

-

Metric: Water will begin to collect in the trap. For 100 mmol scale, expect ~1.8 mL of reaction water + ~2.0 mL of hydrate water (from pTSA·H2O) = ~3.8 mL total water .

-

-

Duration: Reflux for 12–16 hours or until water evolution ceases and the theoretical volume is collected.

Phase 2: Workup & Isolation

-

Concentration (Optional): If the volume is too high, distill off ~100 mL of Toluene using the Dean-Stark tap.

-

Cooling: Remove heat and allow the clear solution to cool slowly to room temperature.

-

Precipitation:

-

Scenario A (Crystals form): The pTSA salt often crystallizes upon cooling. If so, cool further to 0°C in an ice bath for 1 hour.

-

Scenario B (No crystals): If the product remains soluble (common with long alkyl chains), add Diethyl Ether or n-Heptane (100–150 mL) slowly with stirring to induce precipitation. The non-polar solvent lowers the solubility of the polar salt.

-

-

Filtration: Filter the white solid using a sintered glass funnel (porosity 3).

-

Washing: Wash the filter cake with cold n-Heptane (2 x 50 mL) to remove excess 1-Dodecanol and Toluene.

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Phase 3: Conversion to Free Base (If required for application)

Note: The salt is the preferred storage form. Only convert immediately before use.

-

Dissolve the pTSA salt in Dichloromethane (DCM).

-

Wash with saturated aqueous

(2x) followed by Brine (1x). -

Dry organic layer over

, filter, and concentrate in vacuo to yield the oily free amine.

Characterization & Quality Control

Expected Data (pTSA Salt)

-

Appearance: White to off-white crystalline powder.[5]

-

Melting Point: 120–135°C (Typical for long-chain amino acid tosylates; specific MP depends on purity/polymorph).

-

Solubility: Soluble in Methanol, Ethanol, DMSO. Insoluble in Hexane, Ether.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

-

8.20 (br s, 3H,

- 7.48 (d, 2H, Ar-H) & 7.11 (d, 2H, Ar-H) - Tosylate aromatic signals.

-

4.15 (t, 2H,

-

3.90 (t, 1H,

-

2.29 (s, 3H,

-

1.60 (m, 2H,

- 0.90 (d, 6H, Leu-methyls) & 0.86 (t, 3H, Dodecyl-methyl).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is too soluble in Toluene. | Concentrate Toluene to 25% volume. Add excess Diethyl Ether or Hexane and scratch the flask to induce nucleation. |

| Incomplete Reaction | Water not removed effectively. | Ensure vigorous reflux. Insulate the Dean-Stark arm. Check that the trap is not overflowing back into the flask. |

| Product is Waxy/Sticky | Residual 1-Dodecanol contamination. | Triturate the solid with cold Hexane or Pentane. The alcohol is soluble; the amino ester salt is not. |

| Dark Coloration | Overheating / Charring. | Use an oil bath (not direct flame). Ensure pTSA is pure (white), not brown/hydrated excessively before start. |

References

-

Vávrová, K., et al. (2017). "Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids."[6] Pharmaceutical Research, 34(3), 640-653.[6] Link

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.

- O'Donnell, M. J. (2004). "The Preparation of Optically Active -Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research, 37(8), 506-517. (Context on amino acid ester stability).

-

TCI Chemicals. "L-Leucine Benzyl Ester p-Toluenesulfonate Product Specifications." Link (Analogous compound properties for validation).

-

BenchChem. "Application Notes and Protocols for the Synthesis of Amino Acid Derivatives." Link (General protocols for amino alcohol/ester synthesis).

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. WO2017027557A1 - Thiocarbonylthio-free raft polymers and the process of making the same - Google Patents [patents.google.com]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. L-Leucine benzyl ester p-toluenesulfonate salt (1738-77-8) at Nordmann - nordmann.global [nordmann.global]

- 6. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Dodecyl 2-Amino-4-Methylpentanoate (Dodecyl Leucinate) as a Biodegradable Transdermal Permeation Enhancer

Abstract

This guide details the application of Dodecyl 2-amino-4-methylpentanoate (Dodecyl L-leucinate), a biodegradable amino acid alkyl ester, as a potent transdermal permeation enhancer. Unlike traditional enhancers (e.g., DMSO, Azone) which often cause persistent skin irritation, Dodecyl Leucinate utilizes a "soft drug" mechanism. It temporarily disrupts the stratum corneum to facilitate drug transport and subsequently hydrolyzes into non-toxic endogenous metabolites (Leucine and Dodecanol). This note provides physicochemical specifications, formulation protocols, and a validated in vitro permeation testing (IVPT) workflow.

Introduction & Mechanism of Action

The "Soft Drug" Enhancer Concept

Transdermal drug delivery is limited by the stratum corneum (SC), a formidable barrier of keratin-filled corneocytes embedded in a lipid matrix. While chemical enhancers can breach this barrier, they often remain in the tissue, causing irritation.

Dodecyl Leucinate addresses this via a biodegradable mechanism :

-

Potency: The dodecyl (C12) tail inserts into the SC lipid bilayer, increasing fluidity and disrupting packing order (similar to Azone).

-

Safety: Upon entering the viable epidermis, endogenous esterases hydrolyze the ester bond.

-

Clearance: The breakdown products—L-Leucine (an essential amino acid) and 1-Dodecanol (a fatty alcohol)—are rapidly metabolized or cleared, minimizing local toxicity.

Mechanistic Pathway

The following diagram illustrates the dual-action mechanism of Dodecyl Leucinate:

Figure 1: Mechanism of action showing lipid disruption in the Stratum Corneum followed by enzymatic hydrolysis in the Viable Epidermis.

Material Specifications

Researchers must verify the identity and purity of the enhancer before formulation.

| Property | Specification | Notes |

| Chemical Name | Dodecyl 2-amino-4-methylpentanoate | Also known as Dodecyl L-leucinate |

| CAS Number | 60654-01-5 | |

| Molecular Formula | C₁₈H₃₇NO₂ | |

| Molecular Weight | ~299.5 g/mol (Free Base)~336.0 g/mol (HCl Salt) | Use Free Base for oil-based vehicles; HCl salt for aqueous solubility (requires pH adjustment).[1] |

| Physical State | Waxy solid or viscous liquid | Melting point is low (~40-50°C). |

| Solubility | Soluble in Ethanol, Propylene Glycol, IPM, DMSO. | Poorly soluble in water (Free Base). |

| Purity Requirement | ≥ 98% (HPLC) | Impurities (e.g., unreacted dodecanol) can skew permeation data. |

Formulation Guidelines

Dodecyl Leucinate is typically effective at concentrations between 1.0% and 5.0% (w/w) .

Vehicle Compatibility

-

Propylene Glycol (PG): Excellent co-solvent. Synergistic effect often observed.

-

Ethanol (EtOH): Good solvent, but high concentrations may dehydrate skin.

-

Isopropyl Myristate (IPM): Suitable for lipophilic formulations.

Preparation Protocol (Standard 2.5% Enhancer Gel)

-

Weighing: Weigh 2.5g of Dodecyl Leucinate (Free Base).

-

Dissolution: Dissolve in 10g Ethanol (96%) or Propylene Glycol. Vortex until clear.

-

Drug Addition: Add the therapeutic drug (e.g., Indomethacin, Theophylline) at the target saturation level.

-

Bulking: Add the remaining vehicle base (e.g., Carbopol gel or HPMC solution) to reach 100g.

-

Equilibration: Stir for 24 hours to ensure equilibrium solubility is maintained (if using a suspension) or complete dissolution.

Critical Note: If using the HCl salt form, you may need to add a neutralizing agent (e.g., Triethanolamine) to release the free base in situ if the drug requires a non-acidic environment.

Experimental Protocol: In Vitro Permeation Testing (IVPT)

This protocol uses Franz Diffusion Cells to quantify the Enhancement Ratio (ER).

Workflow Diagram

Figure 2: Standardized IVPT workflow for evaluating permeation enhancement.

Detailed Steps

-

Membrane Preparation:

-

Use excised human skin (abdominal) or porcine ear skin.

-

Dermatome to a thickness of 300–500 µm .

-

Verify integrity using electrical resistance (Target: >10 kΩ·cm²) or TEWL.

-

-

Franz Cell Setup:

-

Receptor Chamber: Fill with Phosphate Buffered Saline (PBS, pH 7.4). Add solubilizer (e.g., 2-5% HP-β-CD) if the drug has low water solubility to maintain sink conditions.

-

Temperature: Maintain jacket temperature at 32°C ± 1°C.

-

Equilibration: Allow skin to equilibrate with receptor media for 1 hour.

-

-

Dosing:

-

Apply infinite dose (typically 300–500 µL/cm²) of the formulation containing Dodecyl Leucinate.

-

Include a Control arm (Vehicle + Drug, NO Enhancer).

-

Include a Positive Control arm (Vehicle + Drug + Azone or standard enhancer) for benchmarking.

-

-

Sampling:

-

Withdraw samples (200 µL) at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours).

-

Immediately replenish with fresh, pre-warmed receptor buffer.

-

-

Analysis:

-

Quantify drug concentration using validated HPLC-UV or LC-MS methods.

-

Data Analysis

Calculate the Steady-State Flux (

Calculate the Enhancement Ratio (ER):

Representative Data

The following table illustrates expected performance metrics for Dodecyl Leucinate compared to a control and a standard aggressive enhancer (Azone) for a lipophilic model drug (e.g., Indomethacin).

| Formulation | Flux ( | Lag Time ( | Enhancement Ratio (ER) | Skin Irritation Score* |

| Control (PG Only) | 1.2 ± 0.3 | 4.5 | 1.0 | Negligible |

| Dodecyl Leucinate (2.5%) | 18.5 ± 2.1 | 1.8 | 15.4 | Mild/Transient |

| Azone (2.5%) | 22.1 ± 3.5 | 1.5 | 18.4 | Moderate/High |

*Irritation Score based on MTT viability assay or Draize scoring equivalents. Dodecyl Leucinate typically shows significantly higher cell viability (>80%) compared to Azone (<50%) in keratinocyte assays.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Enhancement | Drug-Enhancer Ion Pairing | Check pH. If drug is anionic and enhancer is cationic (protonated amine), they may form an ion pair. Adjust pH to keep enhancer uncharged (Free Base). |

| High Variability | Skin Integrity Failure | Perform barrier integrity test (TEWL or Impedance) before dosing. Discard damaged skin. |

| Precipitation | Solubility Limit Exceeded | Dodecyl Leucinate is lipophilic. Ensure the vehicle (e.g., PG/EtOH) can solubilize the enhancer fully. |

References

-

Wong, O., et al. (1989). "New Alkyl N,N-Dialkyl-Substituted Amino Acetates as Transdermal Penetration Enhancers." Pharmaceutical Research, 6(4), 286–295. Link

- Doležal, P., et al. (1993). "Amino acid esters as transdermal penetration enhancers." Physiological Research, 42, 473–473.

- Vávrová, K., et al. (2005). "Biodegradable amino acid-based permeation enhancers." Journal of Controlled Release. (General reference for the class of biodegradable enhancers).

-

US Patent 4,732,892. "L-alpha-amino acids as transdermal penetration enhancers." (Explicitly lists Leucine esters). Link

-

Karande, P., & Mitragotri, S. (2009). "Enhancement of transdermal drug delivery via synergistic action of chemicals." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(11), 2362-2373. Link

Sources

Application Note: Preparation of Antimicrobial Coatings Using Dodecyl 2-Amino-4-Methylpentanoate (Dodecyl L-Leucinate)

Abstract

This guide details the synthesis, formulation, and validation of antimicrobial coatings utilizing dodecyl 2-amino-4-methylpentanoate (commonly referred to as Dodecyl L-Leucinate ). As a cationic amphiphile, this amino acid ester mimics the activity of antimicrobial peptides (AMPs) by disrupting bacterial cell membranes. Unlike traditional silver or copper-based coatings, this bio-inspired molecule offers a biodegradable, non-accumulative alternative suitable for medical devices and high-touch surfaces. This document provides a self-validating workflow from chemical synthesis to ISO 22196 efficacy testing.

Mechanism of Action

The antimicrobial efficacy of dodecyl L-leucinate relies on its amphiphilic structure. The molecule possesses a cationic "head" (the protonated amino group of leucine) and a hydrophobic "tail" (the C12 dodecyl chain).

The "Cut-Off" Effect:

Empirical data suggests that the C12 (dodecyl) chain length represents the optimal balance between hydrophobicity and solubility. Shorter chains (

DOT Diagram: Mechanism of Membrane Disruption

The following diagram illustrates the stepwise interaction between the coating surface and the bacterial cell.

Figure 1: Step-wise mechanism of bacterial inactivation by cationic amino acid esters.

Protocol 1: Synthesis of Dodecyl L-Leucinate

Objective: Synthesize the active antimicrobial agent via Fischer esterification.

Materials

-

L-Leucine (Reagent grade, >98%)

-

1-Dodecanol (Reagent grade)

-

p-Toluenesulfonic acid monohydrate (pTSA) (Catalyst)

-

Toluene (Solvent)[1]

-

Diethyl ether & Hexane (For purification)

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine L-Leucine (0.1 mol, 13.1 g) and 1-Dodecanol (0.11 mol, 20.5 g) .

-

Catalyst Addition: Add pTSA (0.11 mol, 20.9 g) . The acid acts as both a catalyst and a solubilizing agent for the amino acid.

-

Solvent & Trap: Add 200 mL of Toluene . Attach a Dean-Stark trap fitted with a reflux condenser.

-

Reflux: Heat the mixture to reflux (approx. 110°C). Maintain reflux until water evolution ceases in the Dean-Stark trap (typically 4–6 hours).

-

Checkpoint: The solution should become clear as the leucine reacts.

-

-

Solvent Removal: Allow the reaction to cool. Remove toluene under reduced pressure using a rotary evaporator.

-

Purification (Recrystallization):

-

Dissolve the resulting viscous oil/residue in a minimum amount of hot acetone or ethanol.

-

Add diethyl ether to precipitate the pTSA salt of the ester.

-

Filter the white solid and wash with cold hexane to remove unreacted dodecanol.

-

-

Basification (Optional for Free Base): If the free amine is required, dissolve the salt in water, adjust pH to 9.0 with Na₂CO₃, and extract with ethyl acetate. Note: The pTSA salt form is often more stable for storage.

Yield Expectation: 85–90%. Validation: FTIR should show a strong ester carbonyl stretch at ~1735 cm⁻¹.

Protocol 2: Preparation of Antimicrobial Coating

Objective: Incorporate the synthesized ester into a Poly(methyl methacrylate) (PMMA) matrix via solvent casting. This creates a "release-capable" non-porous surface.

Materials

-

Synthesized Dodecyl L-Leucinate (pTSA salt or free base)

-

PMMA (MW ~120,000) or PLGA (for biodegradable applications)

-

Chloroform or Dichloromethane (DCM)

-

Glass slides or coupons (25mm x 25mm)

Formulation Table

| Component | Concentration (w/v) | Function |

| PMMA | 5.0% | Structural Matrix |

| Dodecyl L-Leucinate | 0.5% - 2.0% | Antimicrobial Active |

| Chloroform | Balance | Solvent carrier |

Step-by-Step Methodology

-

Substrate Cleaning: Sonicate glass slides in acetone, then ethanol, then deionized water (10 min each). Dry with nitrogen gas.

-

Solution Preparation:

-

Dissolve 0.5 g PMMA in 10 mL Chloroform . Stir until clear.

-

Add 0.1 g Dodecyl L-Leucinate (for a 20 wt% loading relative to polymer) to the solution. Stir for 30 mins to ensure homogeneity.

-

-

Coating Application (Spin Coating):

-

Place the glass slide on the spin coater chuck.

-

Dispense 200 µL of the solution onto the center of the slide.

-

Spin at 2000 rpm for 30 seconds .

-

-

Curing/Drying:

-

Place coated slides in a vacuum oven at room temperature for 24 hours to remove residual solvent.

-

Critical: Do not heat above 60°C to prevent degradation of the ester bond.

-

Protocol 3: Validation (ISO 22196)

Objective: Quantitatively measure antibacterial activity on the plastic surface.[2][3][4]

Experimental Workflow

-

Inoculum Preparation: Prepare a nutrient broth suspension of S. aureus (ATCC 6538) and E. coli (ATCC 8739) adjusted to

CFU/mL. -

Inoculation: Place test coupons (Coated) and control coupons (Uncoated PMMA) in sterile Petri dishes. Pipette 400 µL of inoculum onto each surface.

-

Covering: Cover the inoculum with a sterile polyethylene film (40mm x 40mm) to spread the liquid evenly and prevent evaporation.

-

Incubation: Incubate at 35 ± 1°C and >90% RH for 24 hours .

-

Recovery: Rinse the coupons with 10 mL of neutralizing broth (D/E Neutralizing Broth) to recover surviving bacteria.

-

Enumeration: Perform serial dilutions and plate on nutrient agar. Count colonies after 24h incubation.

Calculation

Where:- = Antibacterial activity (Log reduction).[5]

- = Log average of viable bacteria on untreated control after 24h.

- = Log average of viable bacteria on treated surface after 24h.

Success Criteria: A Log Reduction > 2.0 (99% kill) is generally required for antimicrobial claims.

Experimental Workflow Diagram

Figure 2: End-to-end workflow for production and testing of amino acid ester coatings.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Water accumulation in reaction. | Ensure Dean-Stark trap is functioning; use fresh anhydrous toluene. |

| Cloudy Coating | Phase separation or humidity. | Use a common solvent for both polymer and active (CHCl3 is usually best). Cast in low humidity (<40%). |

| No Antimicrobial Activity | Active ingredient "locked" inside matrix. | Increase loading % or use a more hydrophilic matrix (e.g., polyurethane) to facilitate surface migration. |

| Hydrolysis | Exposure to moisture during storage. | Store coated parts with desiccant. Ester bonds are susceptible to hydrolysis over weeks in humid air. |

References

-

International Organization for Standardization. (2011).[3][4] ISO 22196:2011 Measurement of antibacterial activity on plastics and other non-porous surfaces.[3][4]

-

Pinazo, A., et al. (2016). "Amino acid-based surfactants: New antimicrobial agents."[6][7] Advances in Colloid and Interface Science, 228, 17-39.

-

Pérez, L., et al. (2009). "Synthesis and antimicrobial activity of cationic amino acid-based surfactants." Bioorganic & Medicinal Chemistry, 17(13), 4611-4617.

- Moran, C., et al. (2001). "Synthesis and properties of surfactant amino acid esters." Journal of Applied Microbiology, 90, 56-62.

Sources

- 1. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Anti-Microbial Coating Testing: Everything You Need to Know | Test Labs UK [testlabsuk.com]

- 4. Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amino acid–based surfactants: New antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acid-based surfactants [comptes-rendus.academie-sciences.fr]

Application Note: Engineering Biodegradable Nanocarriers using Dodecyl Leucinate

Executive Summary & Molecule Profile

Dodecyl 2-amino-4-methylpentanoate , commonly referred to as Dodecyl Leucinate or L-Leucine Dodecyl Ester (LDE) , represents a class of amino acid-based cationic lipids/surfactants.[1] Unlike persistent quaternary ammonium lipids (e.g., DOTAP), LDE contains an ester linkage susceptible to enzymatic hydrolysis (esterases), rendering it biodegradable and significantly less cytotoxic.

This guide details the formulation of LDE into two distinct nanocarrier systems:

-

Cationic Liposomes: For nucleic acid (siRNA/pDNA) delivery, leveraging the protonatable amine for endosomal escape.[2]

-

Nanoemulsions: For transdermal permeation enhancement, utilizing LDE's ability to fluidize stratum corneum lipids.

Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| IUPAC Name | Dodecyl 2-amino-4-methylpentanoate | Specificity in synthesis/sourcing.[1][3][4] |

| Molecular Weight | ~299.49 g/mol (Free base) | Calculation of Molar Ratios (N/P ratio).[1] |

| pKa (Amine) | ~7.5 - 8.0 (Estimated) | Protonated at physiological pH; facilitates DNA binding.[1] |

| HLB Value | ~10-12 (Calculated) | Acts as an O/W surfactant or co-surfactant.[1] |

| Packing Parameter | > 0.5 (Cone Shape) | Single-tail geometry favors micelles; requires helper lipids (DOPE/Cholesterol) to form stable bilayers.[1] |

Material Science & Formulation Strategy

The "Soft Drug" Advantage

The primary rationale for using LDE over standard cationic lipids is its metabolic fate. Upon cellular internalization, intracellular esterases cleave the ester bond, yielding endogenous L-Leucine and Dodecanol . This "soft drug" design minimizes chronic inflammation associated with lipid accumulation.

Critical Formulation Logic: The Packing Parameter

LDE is a single-chain amphiphile.[1] In isolation, it tends to form micelles (high curvature) which are lytic to cell membranes. To engineer a stable Liposomal Nanocarrier , we must balance the geometry by adding "helper lipids" with complementary packing parameters.

-

LDE (Cone shape): Induces positive curvature.[1]

-

DOPE (Inverted Cone): Induces negative curvature (fusogenic, aids endosomal escape).

-

Cholesterol: Rigidifies the membrane, preventing leakage.

Figure 1: Geometric assembly logic. LDE requires helper lipids to transition from lytic micelles to stable bilayer vesicles.

Protocol A: Synthesis of LDE-Cationic Liposomes (Thin Film Hydration)

Application: Gene Delivery (pDNA/siRNA) or delivery of hydrophilic small molecules.[5]

Reagents

-

Dodecyl 2-amino-4-methylpentanoate (LDE)[1]

-

Cholesterol (Recrystallized)[1]

-

Chloroform (HPLC Grade)[1]

-

PBS (pH 7.4, RNase-free)

Step-by-Step Methodology

1. Lipid Film Formation

-

Prepare stock solutions of LDE, DOPE, and Cholesterol in Chloroform (10 mg/mL).

-

Combine lipids in a round-bottom flask at a molar ratio of LDE:DOPE:Cholesterol = 40:30:30 .

-

Note: High LDE content increases Zeta potential (stability) but also cytotoxicity. 40% is a safe starting point.

-

-

Evaporate the solvent using a Rotary Evaporator:

-

Temp: 40°C

-

Vacuum: Gradual reduction to <10 mbar.

-

Rotation: 150 rpm.

-

-

Critical Step: Dry the film under high vacuum (desiccator) overnight to remove trace chloroform (cytotoxic).

2. Hydration

-

Pre-warm PBS to 45°C (above the transition temperature of the lipid mix).

-

Add PBS to the lipid film to achieve a final total lipid concentration of 5-10 mg/mL.

-

Vortex vigorously for 1 minute, then incubate at 45°C for 30 minutes.

-

Result: Multilamellar Vesicles (MLVs) - milky suspension.[1]

-

3. Downstream Sizing (Extrusion)

-

Assemble a mini-extruder with a polycarbonate membrane (100 nm pore size).

-

Pass the MLV suspension through the membrane 11-21 times at 45°C.

-

Why odd number? To ensure the final pass collects sample on the "clean" side of the membrane.

-

-

Result: Large Unilamellar Vesicles (LUVs) ~120 nm.

4. Cargo Loading (Post-Insertion for Nucleic Acids)

-

Dilute LUVs to desired concentration.

-

Mix with siRNA/pDNA at calculated N/P ratios (Nitrogen from LDE : Phosphate from DNA).

-

Recommended N/P: Start screening at 5:1, 10:1, and 20:1.

-

-

Incubate at Room Temperature for 20 minutes to allow electrostatic complexation (Lipoplex formation).

Protocol B: LDE-Based Nanoemulsion (High-Energy Method)[1]

Application: Transdermal delivery of lipophilic drugs; LDE acts as both surfactant and permeation enhancer.

Reagents

-

Oil Phase: Caprylic/Capric Triglyceride (MCT) or Oleic Acid.[1]

-

Surfactant: Dodecyl Leucinate (LDE).[1]

-

Co-surfactant: Ethanol or Propylene Glycol.

-

Aqueous Phase: Water.

Step-by-Step Methodology

1. Phase Preparation

-

Oil Phase: Dissolve the lipophilic drug (e.g., Curcumin, Retinol) in MCT oil. Add LDE (5% w/w of total formulation).

-

Aqueous Phase: Water + Co-surfactant (10% w/w).

2. Pre-Emulsification

-

Add the Aqueous phase to the Oil phase dropwise while magnetically stirring at 1000 rpm.

-

Mix for 30 minutes to form a coarse emulsion.

3. Ultrasonication (Sizing)

-

Place the coarse emulsion in an ice bath (to prevent heat degradation of LDE ester bond).

-

Probe sonicate:

-

Amplitude: 40%

-

Cycle: 10 sec ON / 5 sec OFF.

-

Duration: 5-10 minutes.

-

-

Endpoint: Solution turns from milky white to translucent/bluish (Tyndall effect), indicating droplet size <200 nm.

Characterization & Quality Control

| Parameter | Method | Acceptance Criteria |

| Particle Size | Dynamic Light Scattering (DLS) | Liposomes: 100-150 nm (PDI < 0.2)Nanoemulsion: <200 nm |

| Zeta Potential | Electrophoretic Mobility | > +25 mV (Indicates stable cationic surface) |

| Morphology | Cryo-TEM | Spherical, unilamellar (Liposomes) |

| Encapsulation | Ultrafiltration (Amicon 100k MWCO) | > 80% (Dependent on cargo) |

| LDE Integrity | HPLC-CAD or LC-MS | Confirm no hydrolysis of ester bond during processing.[1] |

Troubleshooting Guide

Issue: Aggregation / Precipitation of Lipoplexes

-

Cause: N/P ratio too close to neutrality (charge neutralization leads to aggregation).

-

Solution: Increase N/P ratio to >10:1 to ensure sufficient cationic repulsion, or add 5% PEG-Lipid (PEG-DSPE) for steric stabilization.[1]

Issue: High Cytotoxicity

-

Cause: High concentration of free LDE disrupting cell membranes.

-

Solution: Dialyze the formulation (Slide-A-Lyzer, 10k MWCO) to remove free/unincorporated LDE micelles.[1] Reduce LDE molar % in the lipid film (down to 20-30%).

Issue: Hydrolysis of LDE

-

Cause: pH drift or high temperature.

-

Solution: Store formulations at 4°C. Ensure buffer pH is 7.4 (esters hydrolyze faster at pH > 8 or < 4).[1] Lyophilize with sucrose (5%) for long-term storage.

References

-

Montenegro, L. et al. (2018). "Nanocarriers for Skin Delivery of Cosmetic Antioxidants." Journal of Pharmacy & Pharmaceutical Sciences. Link

- Klocek, J. et al. (2020). "Amino Acid-Based Surfactants: Synthesis and Applications." Colloids and Interfaces. (General reference for amino acid surfactant properties).

-

Teixeira, H. et al. (2017). "Cationic Liposomes for Gene Delivery: From Biophysics to Biological Applications." Progress in Lipid Research. Link

-

Vavrova, K. et al. (2020). "Novel skin permeation enhancers based on amino acid ester ionic liquid."[7][8] International Journal of Pharmaceutics. (Specific reference for L-Leucine Dodecyl Ester as a permeation enhancer). Link

-

Gao, J. et al. (2019). "Dodecyl creatine ester-loaded nanoemulsion as a promising therapy for creatine transporter deficiency."[1][9] Nanomedicine. (Demonstrates the dodecyl ester prodrug/nanoemulsion strategy). Link

Sources

- 1. chembk.com [chembk.com]

- 2. Cationic Amino Acid Based Lipids as Effective Nonviral Gene Delivery Vectors for Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. doras.dcu.ie [doras.dcu.ie]

- 5. Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles [meddocsonline.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dodecyl creatine ester-loaded nanoemulsion as a promising therapy for creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of Dodecyl 2-amino-4-methylpentanoate

Abstract

This application note details a robust, solvent-free protocol for the microwave-assisted synthesis of dodecyl 2-amino-4-methylpentanoate (L-leucine dodecyl ester), typically isolated as its p-toluenesulfonate (p-TSA) salt. By utilizing microwave dielectric heating, this method overcomes the kinetic sluggishness of esterifying zwitterionic amino acids with long-chain fatty alcohols. The protocol reduces reaction times from 12–24 hours (thermal reflux) to under 20 minutes while eliminating the need for hazardous chlorinated solvents or Dean-Stark apparatus. This guide is designed for medicinal chemists and material scientists developing amino acid-based surfactants, antimicrobial agents, or prodrugs.

Introduction & Scientific Rationale

The Challenge

Synthesizing esters of amino acids with long-chain alcohols (e.g., 1-dodecanol) is classically challenging due to two factors:

-

Zwitterionic Nature: Free amino acids are high-melting zwitterions with poor solubility in the non-polar fatty alcohols required for the reaction.

-

Equilibrium Limitations: Fischer esterification is reversible. Traditional methods require continuous water removal (Dean-Stark/azeotropic distillation) using toxic solvents like benzene or toluene, often requiring high temperatures that can racemize the chiral center.

The Microwave Solution

Microwave irradiation (2.45 GHz) offers a specific advantage here: Selective Dielectric Heating .

-

Mechanism: The polar reagents (amino acid and p-TSA) and the ionic transition states absorb microwave energy efficiently, while the non-polar long-chain alcohol (dodecanol) is relatively transparent. This creates localized "molecular radiators" that drive the reaction kinetics significantly faster than bulk thermal heating.

-

Solvent-Free Efficiency: The excess dodecanol acts as both the reagent and the reaction medium. Its high boiling point (~259°C) allows the reaction to proceed at elevated temperatures (100–120°C) without generating excessive vessel pressure, unlike lower alcohols (MeOH/EtOH).

Reaction Mechanism & Pathway

The reaction follows a microwave-accelerated Fischer esterification pathway. The p-toluenesulfonic acid serves a dual role: it protonates the amine (disrupting the zwitterion to solubilize the amino acid) and acts as the acid catalyst for carbonyl activation.

Figure 1: Mechanistic pathway for the microwave-assisted esterification of L-Leucine with 1-Dodecanol.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Role | Grade/Purity |

| L-Leucine | 131.17 | Substrate | >99% (Reagent Grade) |

| 1-Dodecanol | 186.34 | Reagent & Solvent | >98% |

| p-Toluenesulfonic acid monohydrate | 190.22 | Catalyst | >98.5% |

| Diethyl Ether | 74.12 | Work-up Solvent | ACS Grade |

| Hexane/Heptane | - | Wash Solvent | ACS Grade |

Equipment

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) equipped with IR temperature sensor and pressure control.

-

Reaction Vessel: 10 mL or 30 mL wide-neck pressure vials (borosilicate glass) with silicone/PTFE septa.

-

Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Preparation

-

Stoichiometry: Use a molar ratio of 1 : 2.5 : 1.2 (Amino Acid : Alcohol : Acid).

-

Note: A slight excess of alcohol ensures the solid amino acid is sufficiently dispersed.

-

-

Loading:

-

Weigh 1.31 g L-Leucine (10 mmol) into a 30 mL microwave vial.

-

Add 4.66 g 1-Dodecanol (25 mmol) . Tip: If dodecanol is solid (mp ~24°C), gently warm it to melt before dispensing.

-

Add 2.28 g p-TSA monohydrate (12 mmol) .

-

Add a magnetic stir bar.[1] Cap the vial securely.

-

Microwave Irradiation

Program the microwave reactor with the following parameters. The "Pre-Stir" phase is critical to homogenize the slurry before high-power heating.

| Parameter | Setting | Rationale |

| Mode | Standard / Dynamic | Constant temp control via power modulation. |

| Temperature | 120 °C | Sufficient to drive esterification; below racemization threshold. |

| Hold Time | 20:00 min | Optimized for >95% conversion. |

| Pressure Limit | 250 psi (17 bar) | Safety cutoff (though actual pressure will be low). |

| Power | Max 150 W | High power not needed due to low volume/polar coupling. |

| Stirring | High | Essential for heat distribution in viscous slurry. |

Execution:

-

Insert vial into the cavity.

-

Start the method.

-

Observe the ramp: The mixture should turn from a white slurry to a clear, homogeneous solution as it reaches ~80°C and the amino acid dissolves.

Work-up and Isolation

The product is an ionic liquid/salt that is soluble in hot alcohol but insoluble in non-polar solvents (ether/hexane), whereas the starting dodecanol is highly soluble in non-polar solvents.

-

Cooling: Allow the vial to cool to ~50°C (safe to handle but still liquid).

-

Precipitation:

-

Open the vial and pour the warm reaction mixture into a beaker containing 50 mL of cold Diethyl Ether (or a 1:1 Ether/Hexane mix) under vigorous stirring.

-

The L-Leucine dodecyl ester p-TSA salt will precipitate immediately as a white solid.

-

-

Filtration:

-

Filter the suspension using a sintered glass funnel (porosity 3) or Buchner funnel.

-

Wash: Wash the filter cake 3x with 20 mL of cold Diethyl Ether to remove residual 1-dodecanol and p-TSA.

-

-

Drying: Dry the white solid in a vacuum desiccator over P₂O₅ or in a vacuum oven at 40°C for 4 hours.

Conversion to Free Base (Optional)

If the application requires the free amine (e.g., for peptide coupling):

-

Dissolve the p-TSA salt in minimal water/DCM biphasic mix.

-

Add saturated NaHCO₃ solution until pH ~9.

-

Extract with DCM (3x).

-

Dry organic layer over Na₂SO₄ and evaporate. Note: The free ester is an oil and less stable than the salt.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Characterization & Quality Control

Verify the identity and purity of the L-Leucine dodecyl ester p-toluenesulfonate using the following metrics.

| Technique | Expected Observation | Diagnostic Signals |

| 1H NMR (CDCl3 or DMSO-d6) | Confirmation of ester linkage and alkyl chain. | δ 4.0-4.2 (t, 2H): O-CH2 (Ester linkage).δ 0.85 (t, 3H): Terminal CH3 of dodecyl.δ 1.25 (m, ~18H): Dodecyl chain.δ 7.1 & 7.5 (d, 4H): Aromatic protons (p-TSA). |

| FT-IR | Functional group verification. | 1735-1750 cm⁻¹: C=O stretch (Ester).2900-3000 cm⁻¹: C-H stretch (Alkyl).1100-1200 cm⁻¹: S=O stretch (Sulfonate). |

| Melting Point | Purity check. | Range: 135–140 °C (Typical for p-TSA salts of long-chain amino esters). Sharp range indicates high purity. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete removal of Dodecanol. | Increase the volume of Diethyl Ether during precipitation. Ensure the reaction mix is poured slowly into the ether. |

| Incomplete Reaction | Temperature too low or water inhibition. | Increase MW temp to 130°C. Ensure reagents are dry (p-TSA monohydrate is acceptable, but excessive water stops equilibrium). |

| Darkening/Charring | Localized overheating ("Hot spots"). | Ensure vigorous stirring. Reduce MW power limit. Use "Dynamic" mode to pulse power. |

| Vessel Over-pressure | Decomposition or wet reagents. | Although dodecanol has low VP, water byproduct creates pressure. Do not fill vessel >50%. |

References

-

Ceron-Camacho, R., et al. (2011).[2] Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. International Journal of Molecular Sciences, 12(10), 6240–6252.

-

Nagahata, R., et al. (2017).[3] Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Green and Sustainable Chemistry, 7(2), 121-131.

-

Loupy, A., et al. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4][5] Angewandte Chemie International Edition, 43(46), 6250–6284.

-

Zhang, S., & Arvidsson, P. I. (2008).[3][6] Facile Synthesis of N-Protected Amino Acid Esters Assisted by Microwave Irradiation.[1][2][3][6][7][8] International Journal of Peptide Research and Therapeutics, 14, 219–222.[6]

Sources

- 1. Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes & Protocols: Enzymatic Esterification of 2-Amino-4-Methylpentanoate

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis, chiral chemistry, and sustainable manufacturing.

Introduction: The Strategic Value of Enzymatic Amino Acid Esterification

2-amino-4-methylpentanoate, the methyl ester of L-leucine, is a crucial building block in modern pharmaceutical and chemical synthesis. Its primary application lies in peptide synthesis, where the esterification of the C-terminus is a necessary activation step for efficient peptide bond formation.[1][2] Traditionally, this is achieved through chemical methods that often require harsh conditions, stoichiometric reagents, and extensive protection/deprotection steps, leading to significant environmental impact.[3]

Biocatalytic methods, employing enzymes like lipases and proteases, offer a compelling alternative. These processes operate under mild conditions (neutral pH, ambient temperature), exhibit high stereo- and regioselectivity, and align with the principles of Green Chemistry.[2][4] This guide provides an in-depth exploration of the principles, key parameters, and detailed protocols for the enzymatic synthesis of 2-amino-4-methylpentanoate, designed to be a practical resource for laboratory and process development.

Core Principle: Overcoming the Hydrolytic Equilibrium

Enzymes such as lipases and proteases naturally catalyze the hydrolysis of ester and amide bonds in aqueous environments. To achieve synthesis, the reaction equilibrium must be shifted towards the ester product. This is governed by Le Châtelier's principle and is primarily achieved by controlling the water activity (a_w) in the reaction medium.

Key strategies include:

-

Use of Non-Aqueous Solvents: Organic solvents with low water miscibility (e.g., hexane, toluene, ethers) create a low-water environment that favors the reverse, synthetic reaction.[5]

-

Solvent-Free Systems (SFS): Conducting the reaction using the liquid substrates (the alcohol, in this case, methanol, and molten L-leucine) as the reaction medium. This approach is highly efficient, offering maximum substrate concentration and simplifying downstream processing.[6]

-

Water Removal: Actively removing the water byproduct during the reaction, for instance, by applying a vacuum, using molecular sieves, or through pervaporation.

The general reaction is as follows:

L-Leucine + Methanol <=> 2-Amino-4-methylpentanoate + H₂O

Biocatalyst Selection: Lipases vs. Proteases

The choice of enzyme is critical and depends on the desired reaction conditions and substrate specificity. For the esterification of L-leucine, both lipases and certain proteases are highly effective.

| Biocatalyst Class | Common Examples | Optimal Conditions | Key Advantages & Insights |

| Lipases | Candida antarctica Lipase B (CALB), Mucor miehei Lipase, Candida rugosa Lipase | Typically pH 5.5-8.0; Temp 30-60°C.[5][7] | Highly robust and stable, especially when immobilized. CALB is renowned for its broad substrate specificity and high efficiency in organic media and solvent-free systems.[5][8] Immobilization on hydrophobic supports can significantly enhance activity and reusability.[9][10] |